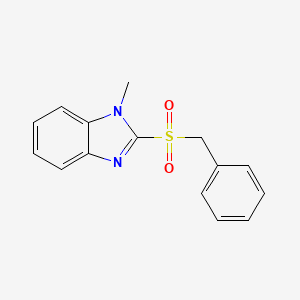![molecular formula C13H23NO3 B5653124 [3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]acetic acid](/img/structure/B5653124.png)
[3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives often involves multistep chemical reactions, including esterification, alkylation, and cyclization processes. For instance, the methyl ester of a hydroxy acid in the piperidine series has been prepared through conversion processes that involve the synthesis of substituted pyridines from piperidine derivatives (Prostakov et al., 1970). Additionally, methodologies like microwave-assisted synthesis have been reported to be efficient for creating substituted 3-phenylpropionic acids, indicating a potential route for the synthesis of similar piperidine-acetic acid derivatives (Sharma et al., 2003).
Molecular Structure AnalysisThe molecular structure of piperidine derivatives is crucial for understanding their chemical behavior and reactivity. X-ray diffraction analysis has been utilized to determine the molecular and crystal structures of various piperidine derivatives, revealing the influence of intramolecular and intermolecular hydrogen bonds on their conformation and packing in crystals (Kuleshova & Khrustalev, 2000). Such structural analyses are fundamental for the development and optimization of synthesis routes for specific derivatives, including "[3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]acetic acid."
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including esterification, amidation, and nucleophilic substitution, which are critical for modifying their chemical properties and functionalities. The reactivity of these compounds towards different reagents can lead to the formation of complex structures with diverse chemical properties. For example, the aminomethylation of hydroxypyridines has been investigated, showing that it is directed primarily to specific positions on the pyridine ring, leading to acetoxy and bromomethyl derivatives with unique reactivity profiles (Smirnov et al., 2005).
Propiedades
IUPAC Name |
2-[3-(hydroxymethyl)-3-(3-methylbut-2-enyl)piperidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-11(2)4-6-13(10-15)5-3-7-14(9-13)8-12(16)17/h4,15H,3,5-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZISPTGCJZSZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(CCCN(C1)CC(=O)O)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclohexyl-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5653044.png)

![ethyl {[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5653062.png)
![3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione](/img/structure/B5653066.png)

![1-ethyl-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5653084.png)

![N-benzyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propanamine](/img/structure/B5653093.png)
![4-{2-[(5-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5653100.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5653122.png)
![2-(dimethylamino)-2-(3-methylphenyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5653125.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(4-methoxyphenyl)acetyl]piperidine](/img/structure/B5653131.png)
